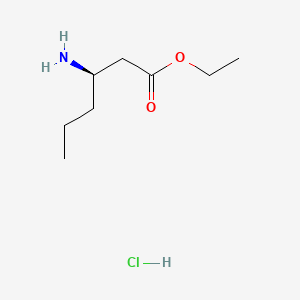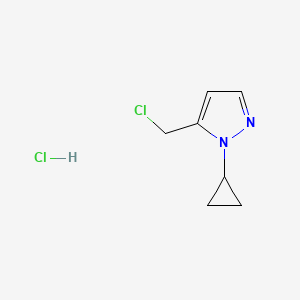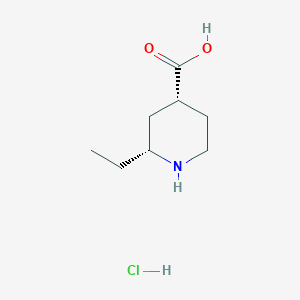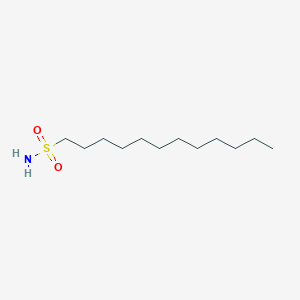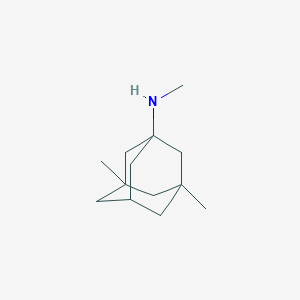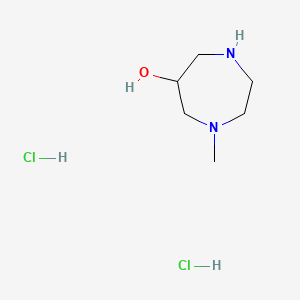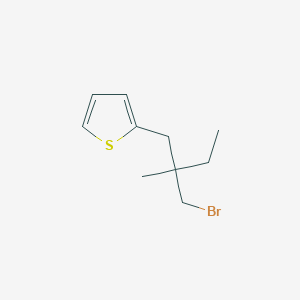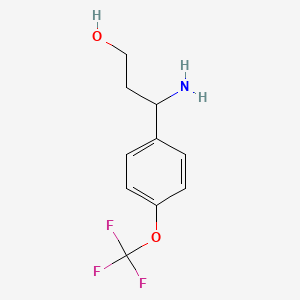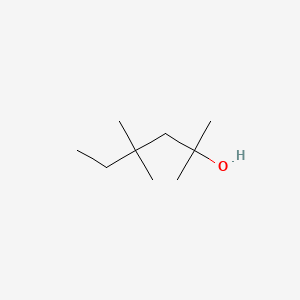
Octahydropentalene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octahydropentalene-1-sulfonyl chloride is a chemical compound with significant utility in organic synthesis and various industrial applications. It is characterized by its unique structure, which includes a sulfonyl chloride group attached to an octahydropentalene ring system. This compound is known for its reactivity and versatility in chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
Octahydropentalene-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide in the presence of zirconium tetrachloride or a mixture of nitrate salt and chlorotrimethylsilane . These methods offer high yields and purity under mild reaction conditions, avoiding the use of harsh reagents.
Industrial Production Methods
In industrial settings, the production of sulfonyl chlorides, including this compound, often involves the use of sulfuryl chloride or chlorosulfonic acid in the presence of catalysts like anhydrous aluminum chloride . These methods are scalable and efficient, making them suitable for large-scale production.
化学反応の分析
Types of Reactions
Octahydropentalene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: It can add to alkenes and alkynes, forming new carbon-sulfur bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines and alcohols, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride . Reaction conditions typically involve mild temperatures and solvents like dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reactions with amines yield sulfonamides, while reactions with alcohols produce sulfonate esters .
科学的研究の応用
Octahydropentalene-1-sulfonyl chloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of octahydropentalene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate ester bonds. This reactivity is facilitated by the electron-withdrawing nature of the sulfonyl group, which makes the sulfur atom more susceptible to nucleophilic attack .
類似化合物との比較
Similar Compounds
Benzenesulfonyl chloride: Similar in reactivity but differs in the aromatic ring structure.
Methanesulfonyl chloride: Another sulfonyl chloride with a simpler structure and different reactivity profile.
Tosyl chloride: Commonly used in organic synthesis for similar purposes but has a toluene ring instead of an octahydropentalene ring.
Uniqueness
Octahydropentalene-1-sulfonyl chloride is unique due to its octahydropentalene ring system, which imparts different steric and electronic properties compared to simpler sulfonyl chlorides. This uniqueness can influence its reactivity and the types of products formed in chemical reactions, making it a valuable compound in specialized applications .
特性
分子式 |
C8H13ClO2S |
|---|---|
分子量 |
208.71 g/mol |
IUPAC名 |
1,2,3,3a,4,5,6,6a-octahydropentalene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)8-5-4-6-2-1-3-7(6)8/h6-8H,1-5H2 |
InChIキー |
ZFVWFXMKQJYAGB-UHFFFAOYSA-N |
正規SMILES |
C1CC2CCC(C2C1)S(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


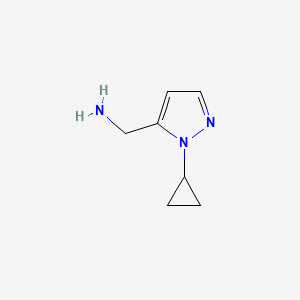
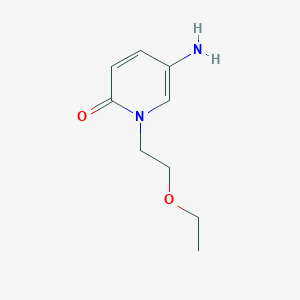
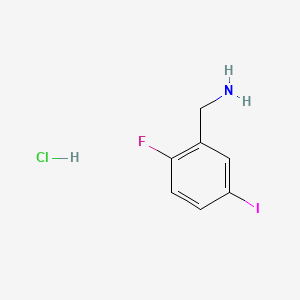
![1-[5-Bromo-2-(trifluoromethyl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13480574.png)

